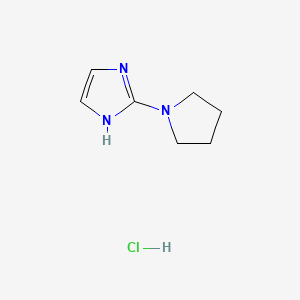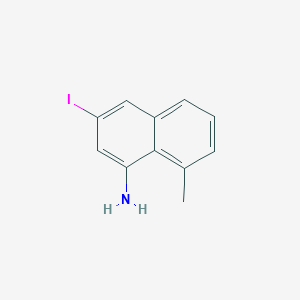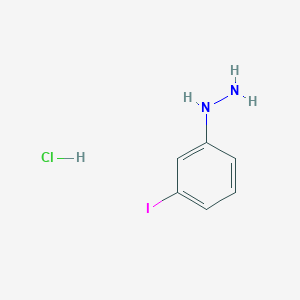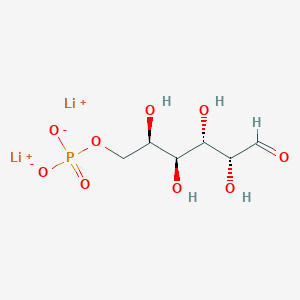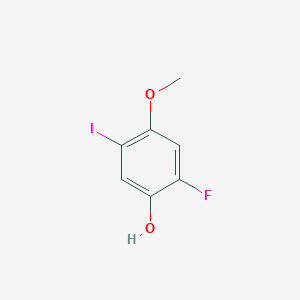
2-Fluoro-5-iodo-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-iodo-4-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methoxyphenol typically involves multi-step organic reactions. One common method is the halogenation of a methoxyphenol precursor. The process may include:
Iodination: Introduction of an iodine atom to the phenol ring.
Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.
Methoxylation: Introduction of a methoxy group, typically through methylation of a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-iodo-4-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-iodo-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-iodo-4-methoxyphenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-iodo-5-methoxyphenol
- 2-Iodo-5-methoxyphenol
- 5-Fluoro-4-iodo-2-methoxyphenol
Uniqueness
2-Fluoro-5-iodo-4-methoxyphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms on the phenol ring can lead to unique electronic effects and steric interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H6FIO2 |
|---|---|
Molekulargewicht |
268.02 g/mol |
IUPAC-Name |
2-fluoro-5-iodo-4-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,1H3 |
InChI-Schlüssel |
DQWMIBBTPDQTPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


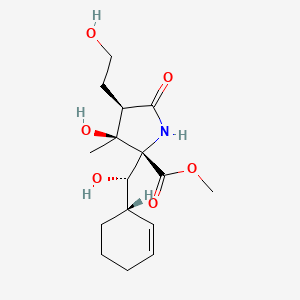
![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)
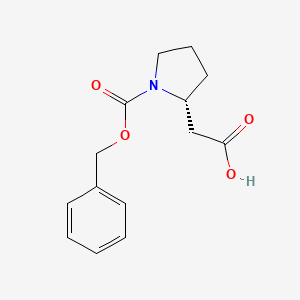
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
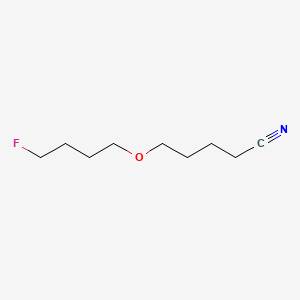
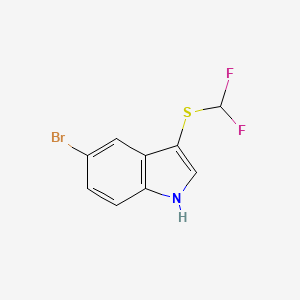
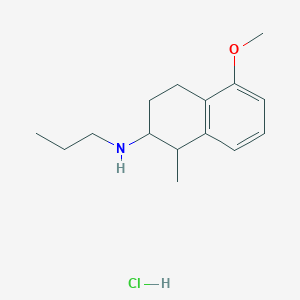
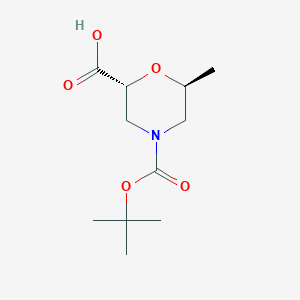
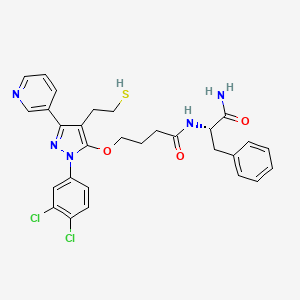
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
